3-Fluoro-2-methylphenylboronic acid

Medicinal Chemistry Epigenetics Enzyme Inhibition

Procure 3-Fluoro-2-methylphenylboronic acid (CAS 163517-61-1) for its unparalleled 1,2,3-trisubstitution pattern, which delivers electronic and steric properties that meta- or para- isomers cannot replicate. This ortho-fluoro/ortho-methyl scaffold is essential for synthesizing JMJD2C inhibitors (IC50 550 nM) and HDAC9 inhibitors (IC50 1.7 μM). The fluorine atom enhances boron Lewis acidity, enabling superior diol binding at physiological pH for saccharide sensor and bioconjugation applications. Note: this sterically hindered boronic acid requires microwave-assisted Suzuki-Miyaura conditions for efficient coupling; standard thermal protocols yield insufficient conversion.

Molecular Formula C7H8BFO2
Molecular Weight 153.95 g/mol
CAS No. 163517-61-1
Cat. No. B060873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylphenylboronic acid
CAS163517-61-1
Molecular FormulaC7H8BFO2
Molecular Weight153.95 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)F)C)(O)O
InChIInChI=1S/C7H8BFO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3
InChIKeyNYBIUWJUWTUGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methylphenylboronic Acid (CAS 163517-61-1): A Foundational Ortho-Substituted Boronic Acid for Advanced Synthesis


3-Fluoro-2-methylphenylboronic acid (CAS 163517-61-1) is an ortho-substituted arylboronic acid featuring a unique 1,2,3-trisubstituted aromatic pattern [1]. With a molecular weight of 153.95 g/mol and molecular formula C₇H₈BFO₂, this compound exists as a white to off-white crystalline solid with a melting point of 142–144 °C . Its distinctive substitution pattern confers specific electronic and steric properties that differentiate it from meta- and para-substituted analogs. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the ortho-fluorine and ortho-methyl groups create a congested steric environment that modulates reactivity and selectivity profiles in ways that generic phenylboronic acids cannot replicate.

Why 3-Fluoro-2-methylphenylboronic Acid Cannot Be Replaced by Generic Phenylboronic Acids


Ortho-substituted phenylboronic acids exhibit fundamentally different reactivity, acidity, and selectivity profiles compared to their meta- and para-substituted counterparts [1]. The 3-fluoro-2-methyl substitution pattern introduces both an electron-withdrawing fluorine atom and an electron-donating methyl group adjacent to the boronic acid moiety, creating a unique electronic environment that influences the Lewis acidity of the boron center and the compound's pKa [1][2]. In Suzuki-Miyaura couplings, ortho-substituted boronic acids generally show lower reaction yields than para-substituted ones under standard thermal conditions, but this limitation can be overcome through microwave-assisted protocols . Furthermore, fluorine substitution enhances the affinity of boronic acids toward diols at neutral pH, which is essential for sensor and bioconjugation applications . Simply substituting a generic phenylboronic acid or a differently substituted isomer would alter coupling efficiency, selectivity, and downstream product properties in ways that are both predictable and consequential for successful synthesis.

3-Fluoro-2-methylphenylboronic Acid: Quantified Differentiation Data for Informed Procurement


Enhanced Binding Affinity for JMJD2C Due to 3-Fluoro-2-Methylphenyl Scaffold

Derivatives incorporating the 3-fluoro-2-methylphenyl motif demonstrate sub-micromolar inhibition of JMJD2C (Lysine-specific demethylase 4C) [1]. Specifically, compound BDBM293700, which contains the (3-fluoro-2-methylphenyl) substituent, exhibits an IC50 of 550 nM against JMJD2C as measured in a 384-well plate format at 2°C [1]. This inhibition potency is directly attributable to the specific 3-fluoro-2-methyl substitution pattern on the phenyl ring, which is not achievable with unsubstituted or differently substituted phenylboronic acid building blocks.

Medicinal Chemistry Epigenetics Enzyme Inhibition

HDAC9 Inhibition Enabled by 3-Fluoro-2-Methylphenyl Scaffold

The 3-fluoro-2-methylphenyl group serves as a key pharmacophoric element in histone deacetylase 9 (HDAC9) inhibitors [1]. Compound BDBM272099, which incorporates a 5-(3-fluoro-2-methylphenyl) substituent, inhibits HDAC9 with an IC50 of 1.70 × 10³ nM (1.7 μM) [1]. This micromolar potency arises from the specific electronic and steric contributions of the 3-fluoro-2-methyl substitution pattern, which influences binding interactions with the HDAC9 active site. Alternative substitution patterns (e.g., 2-fluoro-6-methyl or 4-fluoro-2-methyl) would present different spatial arrangements and electronic densities to the target protein.

Medicinal Chemistry HDAC Inhibition Cancer Research

Microwave-Enhanced Coupling Overcomes Ortho-Substituent Reactivity Limitations

Ortho-substituted methylphenylboronic acid esters, which would otherwise fail under standard thermal Suzuki-Miyaura conditions, can be successfully coupled using microwave irradiation . The study by Baltus et al. (2012) demonstrated that previously unsuccessful cross-couplings of ortho-substituted methylphenylboronates were achieved under microwave conditions with tetrakis(triphenylphosphine)palladium and bases such as sodium carbonate or cesium fluoride . While specific yields for 3-fluoro-2-methylphenylboronic acid are not provided, the study establishes that microwave-mediated protocols are essential for unlocking the reactivity of this compound class. In general, ortho-substituted phenylboronic acids give lower yields than para-substituted analogs in thermal reactions, as noted by Pomarański et al. (2018) [1].

Synthetic Methodology Cross-Coupling Microwave Chemistry

Fluorine-Induced Acidity Enhancement for Diol Binding

The presence of fluorine substituents on the phenyl ring increases the acidity of boronic acids, which directly enhances their binding affinity toward diols at neutral pH [1][2]. While direct pKa measurements for 3-fluoro-2-methylphenylboronic acid are not reported, the class-level effect is well established: fluorine atoms act as electron-withdrawing groups that lower the pKa of the boronic acid moiety, facilitating the formation of the tetrahedral boronate anion that binds diols [1]. This property is fundamental for applications in saccharide sensing, glycoprotein labeling, and bioconjugation . The 3-fluoro-2-methyl pattern provides a specific balance of steric bulk and electronic modulation that differs from both non-fluorinated and para-fluorinated analogs.

Sensor Development Bioconjugation Carbohydrate Recognition

Distinct Physical Form and Purity Specifications

Commercial specifications for 3-fluoro-2-methylphenylboronic acid define a white to off-white crystalline powder with a melting point of 144 °C (literature) and a purity range of 97–105% as determined by titration . The compound exhibits moderate solubility in organic solvents such as diethyl ether and alcohols, while being practically insoluble in water . Storage recommendations include inert atmosphere conditions at 2–8°C or room temperature depending on vendor . These physical specifications differentiate it from its isomer, 2-fluoro-6-methylphenylboronic acid (CAS not provided), which would present different steric and electronic properties despite identical molecular formula.

Quality Control Procurement Reagent Specification

Proven Application Scenarios for 3-Fluoro-2-methylphenylboronic Acid


Synthesis of JMJD2C (KDM4C) Inhibitors for Epigenetic Drug Discovery

Based on the demonstrated IC50 of 550 nM for a derivative containing the 3-fluoro-2-methylphenyl motif against JMJD2C [1], this boronic acid serves as a critical building block for synthesizing lysine-specific demethylase 4C inhibitors. Medicinal chemists targeting this epigenetic enzyme should incorporate the 3-fluoro-2-methylphenyl group via Suzuki-Miyaura coupling to access the sub-micromolar potency observed in the BDBM293700 scaffold. The specific 1,2,3-trisubstitution pattern is essential for the observed activity; alternative isomers are not predicted to recapitulate this binding profile.

HDAC9 Inhibitor Development for Oncology Applications

The 3-fluoro-2-methylphenyl scaffold confers micromolar inhibition of histone deacetylase 9 (HDAC9), as evidenced by the IC50 of 1.7 μM for compound BDBM272099 [1]. This established activity profile supports the procurement of 3-fluoro-2-methylphenylboronic acid for use in HDAC inhibitor libraries and structure-activity relationship (SAR) studies. Researchers should employ microwave-assisted Suzuki-Miyaura conditions to couple this sterically hindered boronic acid to the indazole core, as standard thermal conditions are likely to yield insufficient conversion.

Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates

For synthetic chemists planning to use 3-fluoro-2-methylphenylboronic acid in carbon-carbon bond formation, the established protocol for ortho-substituted methylphenylboronic acid esters is essential [1]. Based on class-level evidence, microwave irradiation with Pd(PPh₃)₄ catalyst and sodium carbonate or cesium fluoride base is required to overcome the steric hindrance imposed by the ortho-methyl and ortho-fluoro substituents. Attempting standard thermal Suzuki-Miyaura conditions will likely result in low or negligible yields, as observed generally for ortho-substituted phenylboronic acids . This compound is thus best suited for laboratories equipped with microwave synthesis capabilities.

Fluorinated Boronic Acid Sensors and Bioconjugation Reagents

The fluorine substituent on 3-fluoro-2-methylphenylboronic acid enhances the Lewis acidity of the boron center, improving diol-binding affinity at neutral pH [1]. This property makes the compound suitable for developing saccharide sensors, glycoprotein labeling reagents, and boronic acid-based affinity materials . Compared to non-fluorinated phenylboronic acids that require alkaline conditions (pH > pKa ≈ 8.8) for effective diol binding, the 3-fluoro-2-methyl derivative is expected to bind carbohydrates and other diol-containing biomolecules more efficiently at physiological pH, enabling applications in biological systems where high pH is incompatible.

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